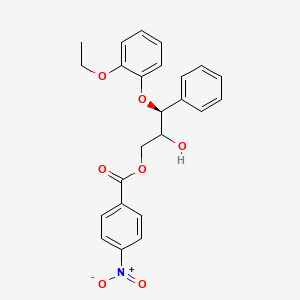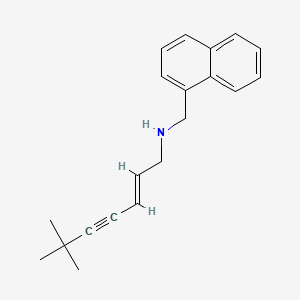
N-Desmethylterbinafine
説明
N-Desmethylterbinafine is a member of naphthalenes.
作用機序
Target of Action
N-Desmethylterbinafine, a metabolite of Terbinafine, primarily targets the enzyme squalene monooxygenase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound inhibits the enzyme squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene . This is a critical step in the synthesis of ergosterol . By inhibiting this process, this compound disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene monooxygenase, this compound prevents the conversion of squalene to lanosterol, a precursor of ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its integrity and function .
Pharmacokinetics
It is known that this compound is a metabolite of terbinafine, which is extensively metabolized in humans . The systemic clearance of Terbinafine is primarily dependent on its biotransformation . This compound is one of the prominent metabolites found in plasma .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a deficiency in the fungal cell membrane . This deficiency affects the integrity and function of the cell membrane, leading to the death of the fungal cell .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues , suggesting that its distribution and action might be influenced by the lipid content of the environment
生化学分析
Biochemical Properties
N-Desmethylterbinafine plays a significant role in biochemical reactions, particularly in the metabolism of terbinafine. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its biotransformation. The interaction with these enzymes leads to the formation of other metabolites such as N-desmethylhydroxyterbinafine and this compound dihydrodiol derivatives . These interactions are crucial for the compound’s metabolic pathway and its subsequent effects on the body.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to accumulate in skin, nails, and fatty tissues due to its lipophilic nature . This accumulation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s presence in skin cells can alter the normal function of these cells, potentially leading to changes in cellular metabolism and gene expression related to fungal resistance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to fungal squalene epoxidase, inhibiting the enzyme’s activity and disrupting the ergosterol biosynthesis pathway . This inhibition leads to the accumulation of squalene, which is toxic to fungal cells, thereby exerting its antifungal effects. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of other metabolites that may have different effects on cells . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular toxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolism. These findings are essential for determining the safe and effective dosage range for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the biotransformation of the compound into various metabolites, including N-desmethylhydroxyterbinafine and this compound dihydrodiol derivatives . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to localize in fatty tissues, skin, and nails, where it can exert its effects on cellular function and metabolism.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and proteins to exert its effects . This localization is crucial for its activity and function, as it determines the compound’s interaction with cellular components and its overall impact on cellular processes.
特性
IUPAC Name |
(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZLXQHMWUCIC-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99450-97-2, 99473-11-7 | |
| Record name | Desmethylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099450972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the significance of N-Desmethylterbinafine in the context of Terbinafine administration?
A1: this compound (also referred to as Demethylterbinafine) is a major metabolite of the antifungal drug Terbinafine. Research indicates that it is found in significant amounts in both plasma and urine following Terbinafine administration. [, ] This suggests that understanding its pharmacokinetic properties is crucial for comprehensive insight into Terbinafine's action in the body.
Q2: How does the pharmacokinetic profile of this compound compare to that of Terbinafine?
A2: Studies have shown that this compound exhibits similar pharmacokinetics to its parent drug, Terbinafine. Specifically, after oral administration in a pediatric population, both this compound and Terbinafine displayed comparable kinetic profiles. [] This implies that this compound might have a longer presence in the body than previously thought and could potentially contribute to the overall therapeutic effect or side effect profile of Terbinafine.
Q3: What is the metabolic fate of Terbinafine, and what are the major metabolites identified?
A3: Terbinafine undergoes extensive metabolism in the liver, primarily mediated by various cytochrome P450 (CYP) enzymes, with CYP2C9, CYP1A2, and CYP3A4 playing key roles. [] Research has identified several metabolites, including this compound, Hydroxyterbinafine, Desmethylhydroxyterbinafine, and Carboxyterbinafine. [, ] Interestingly, this compound and Carboxyterbinafine were found to be the predominant metabolites present in plasma. []
Q4: Are there any potential drug-drug interactions associated with Terbinafine that researchers should be aware of?
A4: Although Terbinafine shows a limited potential for drug-drug interactions, studies highlight its role as a competitive inhibitor of the CYP2D6 enzyme. [] This inhibition could potentially lead to increased plasma concentrations of drugs primarily metabolized by CYP2D6, such as Nortriptyline. [] Therefore, caution should be exercised when co-administering Terbinafine with CYP2D6 substrates, and therapeutic drug monitoring might be necessary in certain clinical scenarios.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



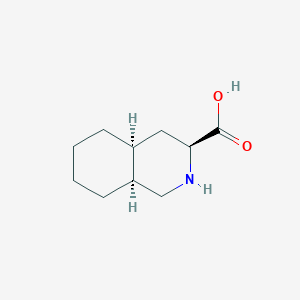
![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)

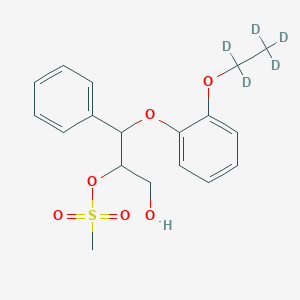

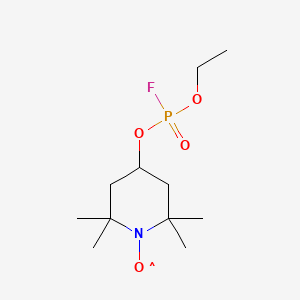
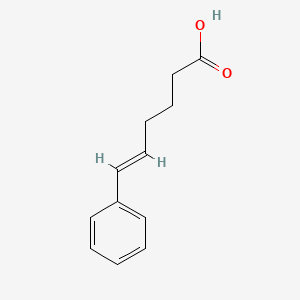
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)
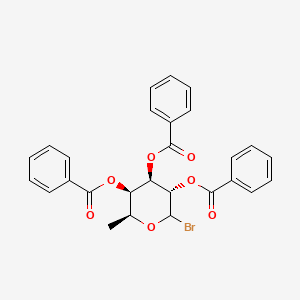
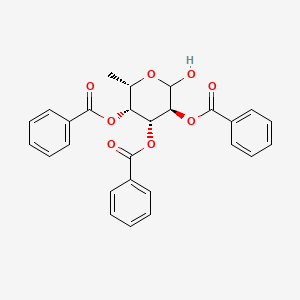

![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)
